3-chloro-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound is a benzamide derivative featuring a dihydrobenzothiazole scaffold with substituents at the 3-chloro (benzamide ring) and 6-fluoro-3-methyl (benzothiazole ring) positions. The (2E) configuration denotes the geometry of the imine bond in the dihydrobenzothiazole system.
Properties
IUPAC Name |
3-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c1-19-12-6-5-11(17)8-13(12)21-15(19)18-14(20)9-3-2-4-10(16)7-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTOOKDKCJZHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 3-chlorobenzoyl chloride with 6-fluoro-3-methylbenzothiazole-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and facilitates the formation of the desired product. The reaction is typically performed under reflux conditions, with the reaction mixture being heated to a temperature of around 80-100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and more efficient heating and cooling systems. The use of continuous flow reactors can also improve the efficiency of the synthesis process by allowing for better control of reaction conditions and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-chloro-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
Key Observations :
- Halogen Effects: The target compound’s 3-Cl and 6-F substituents enhance lipophilicity (XLogP3 ~3.5) compared to non-halogenated analogs. Fluorine improves metabolic stability, while chlorine may influence π-π stacking in target binding .
- Sulfonamide vs. Benzamide : The sulfonamide derivative (C₁₅H₁₄N₂O₃S₂) in exhibits higher polarity (XLogP3 3.2) due to the sulfonyl group, contrasting with the benzamide’s balance of lipophilicity and hydrogen-bonding capacity.
Spectroscopic and Crystallographic Data
Table 2: Spectroscopic Comparisons
Biological Activity
The compound 3-chloro-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a derivative of benzothiazole and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 309.79 g/mol. The structure features a benzamide core substituted with a chloro group and a fluorinated benzothiazole moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated that modifications in the benzothiazole structure can enhance antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents like chlorine and fluorine is often associated with increased potency due to enhanced lipophilicity and interaction with microbial membranes.
| Compound | Antibacterial Activity (MIC µg/mL) |
|---|---|
| 3-chloro-N-[(2E)-6-fluoro-3-methyl...] | TBD (To Be Determined) |
| Benzothiazole Derivative A | 32 |
| Benzothiazole Derivative B | 64 |
Anticancer Potential
The anticancer activity of benzothiazole derivatives has been widely studied. Compounds similar to 3-chloro-N-[(2E)-6-fluoro-3-methyl...] have shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have reported that certain benzothiazole derivatives induce apoptosis in cancer cells by activating caspase pathways.
Case Study:
A recent investigation focused on a related compound's effect on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a significant decrease in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
The biological activity of 3-chloro-N-[(2E)-6-fluoro-3-methyl...] may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Cell Signaling Pathways : It may modulate signaling pathways involved in cell survival and apoptosis.
Q & A
Basic: What are the optimal synthetic pathways and reaction conditions for preparing 3-chloro-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?
The synthesis involves multi-step reactions, typically starting with condensation of a benzothiazole hydrazine derivative with a substituted benzoyl chloride. Key steps include:
- Amidation : Reacting 6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine with 3-chlorobenzoyl chloride in anhydrous DMF at 0–5°C to prevent side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DCM or THF) improve yield, while bases like triethylamine neutralize HCl byproducts .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .
Advanced: How can structural ambiguities in the benzothiazole-amide moiety be resolved using crystallographic techniques?
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, focusing on the (2E)-configuration of the imine bond and planarity of the benzothiazole ring. Hydrogen-bonding patterns (e.g., N–H···O interactions) stabilize the crystal lattice .
- Validation Tools : Employ PLATON or Mercury CSD 2.0 to analyze torsional angles and intermolecular interactions. Compare with Cambridge Structural Database (CSD) entries for analogous benzothiazole derivatives .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- NMR Spectroscopy : H NMR (CDCl) should show characteristic peaks: δ 4.08 ppm (N–H of benzamide), δ 6.9–7.9 ppm (aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H] at m/z corresponding to CHClFNOS (exact mass: 329.02 g/mol) .
- Elemental Analysis : Carbon and nitrogen percentages should align with theoretical values (±0.3%) .
Advanced: How should researchers design experiments to evaluate the compound’s biological activity while addressing contradictory data?
- Dose-Response Assays : Use a panel of cancer cell lines (e.g., MCF-7, HeLa) with IC determination via MTT assays. Include positive controls (e.g., doxorubicin) and triplicate measurements .
- Mechanistic Studies : Perform ROS detection or caspase-3 activation assays to differentiate apoptosis vs. necrosis. Cross-validate with proteomics to identify protein targets .
- Data Contradictions : If bioactivity varies between assays, assess solvent effects (DMSO vs. aqueous solubility) or metabolic stability using liver microsomes .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify reactive sites. The chloro and fluoro substituents increase electrophilicity at the benzamide carbonyl .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict susceptibility to nucleophilic attack (e.g., at the thiazole sulfur) .
Advanced: How can researchers resolve contradictions in observed vs. predicted bioactivity data?
- SAR Analysis : Compare with structurally related compounds (e.g., triazolo-pyridazine analogs) to identify critical substituents. For example, the 3-chloro group may enhance membrane permeability vs. 3-methyl derivatives .
- Metabolite Profiling : Use LC-MS to detect in vitro degradation products that may explain reduced activity .
Advanced: What methodologies ensure robust validation of crystallographic data for this compound?
- Twinned Data Refinement : In SHELXL, apply TWIN/BASF commands if crystals show pseudo-merohedral twinning .
- Hydrogen Bonding Networks : Use Mercury’s “Materials Module” to visualize π-π stacking between benzothiazole rings and validate packing motifs against CSD entries .
- R-Factor Convergence : Ensure R < 5% and wR < 12% after full-matrix refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
